Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride
Description
Properties
Molecular Formula |
C9H13Cl2NO2S |
|---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8;/h5-6H,3-4H2,1-2H3;1H |
InChI Key |
MTGGRXVPEMCILP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=NC(=CS1)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride typically involves the reaction of isopropyl acetate with 4-(chloromethyl)-1,3-thiazole-2-yl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Various substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Hydrolysis: 4-(chloromethyl)-1,3-thiazole-2-yl acetic acid
Scientific Research Applications
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals .
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The table below compares the target compound with structurally related analogs, highlighting key differences in heterocycles, substituents, and salt forms:
Key Observations:
Heterocycle Influence: Thiazole (target compound): Aromatic, sulfur-containing, moderate hydrogen-bonding capability. Pyrazole (SY148562): Two adjacent nitrogen atoms, capable of forming strong hydrogen bonds via the aminomethyl group . Triazole (SY148563): Three nitrogen atoms, with cyclopropyl substituents enhancing steric effects.
Substituent Reactivity: Chloromethyl Group: Present in both the target compound and SY148563, enabling alkylation or cross-coupling reactions.
Salt Form :
- All compounds are hydrochloride salts, enhancing aqueous solubility and stability.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding and Crystal Packing: The hydrochloride salt introduces ionic interactions, while heterocycles and substituents dictate hydrogen-bonding networks. For example, pyrazole derivatives (SY148562) may exhibit more robust hydrogen-bonding patterns due to the aminomethyl group, aligning with Etter’s graph set theory for molecular aggregation .
- Crystallography Tools : Structural validation of analogs likely employs SHELX programs (e.g., SHELXL for refinement), ensuring accuracy in bond lengths and angles .
Biological Activity
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride (CAS No. 1211234-81-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 270.18 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1211234-81-9 |
| Molecular Formula | C₉H₁₃Cl₂NO₂S |
| Molecular Weight | 270.18 g/mol |
| Purity | 95% |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of thiazole derivatives, including this compound. The compound's activity was assessed through various assays targeting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- COX Inhibition : In vitro assays demonstrated that this compound exhibits significant inhibitory effects on COX-1 and COX-2 enzymes. For instance, IC₅₀ values for related thiazole compounds ranged from 19.45 μM to 42.1 μM against COX enzymes, indicating potential efficacy comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
- Animal Models : In vivo studies using carrageenan-induced paw edema in rats showed that thiazole derivatives significantly reduced inflammation, with effective doses (ED₅₀) comparable to indomethacin, a well-known anti-inflammatory agent .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Preliminary screening indicated that these compounds possess broad-spectrum antimicrobial activity against various bacterial strains.
- Mechanism of Action : The antimicrobial effect is hypothesized to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the thiazole moiety .
Study on Thiazole Derivatives
A comprehensive study published in the Beilstein Journal evaluated multiple thiazole derivatives for their herbicidal properties and biological profiles. The study found that modifications to the thiazole ring significantly influenced both herbicidal activity and selectivity against specific weed species .
Synthesis and Biological Evaluation
Another study focused on synthesizing various substituted thiazoles and evaluating their biological activities. The results indicated that certain substituents enhanced the anti-inflammatory effects and overall biological efficacy of the compounds tested .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that:
- Chloromethyl Substituent : The presence of the chloromethyl group at position 4 of the thiazole ring is critical for enhancing both anti-inflammatory and antimicrobial activities.
- Alkyl Chain Influence : Variations in the alkyl chain length attached to the acetate moiety can modulate solubility and bioavailability, impacting overall efficacy .
Q & A
Basic Questions
Q. What are the key structural features and analytical methods to confirm the identity of Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride?
- Answer : The compound contains a thiazole ring substituted with a chloromethyl group at position 4 and an acetoxypropan-2-yl ester at position 2. Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and ester linkage .
- Infrared Spectroscopy (IR) : Peaks at ~1700–1750 cm confirm the ester carbonyl group, while thiazole ring vibrations appear at ~1450–1600 cm .
- Elemental Analysis : Validate molecular formula (e.g., CHClNOS) and purity via %C, %H, %N concordance with theoretical values .
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns align with the proposed structure .
Q. What are the standard synthetic routes for preparing this compound, and what solvents/catalysts are typically employed?
- Answer : A common method involves:
Thiazole Ring Formation : Condensation of 4-chloromethylthiazole-2-carboxylic acid derivatives with propan-2-ol under acid catalysis (e.g., HSO) .
Esterification : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) to form the acetate ester .
Hydrochloride Salt Formation : Precipitation via HCl gas introduction in propan-2-ol .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and reduce experimental trial-and-error?
- Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA to identify energetically favorable conditions .
- Reaction Path Search Algorithms : Tools such as GRRM (Global Reaction Route Mapping) narrow down optimal parameters (e.g., solvent polarity, temperature) .
- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into machine learning models to refine computational predictions iteratively .
Q. What spectroscopic or chromatographic techniques resolve contradictions in purity assessments during synthesis?
- Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Adjust mobile phase (e.g., acetonitrile/water gradients) for peak resolution .
- 2D NMR (e.g., HSQC, COSY) : Differentiate regioisomers or degradation products by correlating - coupling .
- X-ray Crystallography : Definitive structural elucidation of crystalline intermediates or final product to resolve ambiguities .
Q. How do substituents on the thiazole ring influence the compound’s stability under varying pH and temperature conditions?
- Answer :
- pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 25–40°C) with LC-MS monitoring. The chloromethyl group may hydrolyze to hydroxymethyl under basic conditions, altering reactivity .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures. The hydrochloride salt typically exhibits higher thermal stability than the free base .
- Moisture Sensitivity : Karl Fischer titration to quantify hygroscopicity; storage recommendations (e.g., desiccated at −20°C) derived from these data .
Q. What strategies mitigate side reactions (e.g., thiazole ring opening or ester hydrolysis) during large-scale synthesis?
- Answer :
- Protective Group Chemistry : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent unintended side reactions .
- Low-Temperature Reaction Control : Perform esterification at 0–5°C to minimize hydrolysis .
- Catalyst Screening : Test alternatives to Brønsted acids (e.g., enzymatic catalysts like lipases) for milder esterification conditions .
Methodological Best Practices
Q. How should researchers design kinetic studies to evaluate the compound’s reactivity in target applications (e.g., drug intermediates)?
- Answer :
- Pseudo-First-Order Conditions : Use excess reagents (e.g., nucleophiles) to isolate rate constants for specific reaction steps .
- Stopped-Flow Spectroscopy : Monitor fast reactions (e.g., thiazole ring alkylation) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities if the compound interacts with biological targets .
Q. What are the ethical and safety considerations for handling chloromethyl-containing compounds in academic labs?
- Answer :
- Toxicity Screening : Refer to SDS data (e.g., LD values) for acute exposure risks. Chloromethyl groups are potential alkylating agents, requiring fume hood use .
- Waste Management : Neutralize hydrochloride byproducts with bicarbonate before disposal .
- Regulatory Compliance : Align synthetic protocols with institutional guidelines (e.g., OSHA standards for chlorinated solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
